Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-
CAS No.: 441798-36-3
Cat. No.: VC16223441
Molecular Formula: C19H20BrClN6O4S
Molecular Weight: 543.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441798-36-3 |
|---|---|
| Molecular Formula | C19H20BrClN6O4S |
| Molecular Weight | 543.8 g/mol |
| IUPAC Name | 6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-chlorophenyl)-N-(propylsulfamoyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H20BrClN6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-15(21)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-14(20)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) |
| Standard InChI Key | OXHAHXSAOMBNOX-UHFFFAOYSA-N |
| Canonical SMILES | CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a sulfamide core () functionalized with a pyrimidine ring system. Key structural elements include:
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Central pyrimidine ring: Substituted at the 4-position with a sulfamide group ().
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5-(4-Chlorophenyl) group: Enhances hydrophobic interactions with biological targets.
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6-[2-(5-Bromo-2-pyrimidinyl)oxyethoxy] chain: Introduces steric bulk and electronic effects via bromine and ether linkages .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 543.8 g/mol |
| IUPAC Name | 6-[2-(5-Bromopyrimidin-2-yl)oxyethoxy]-5-(4-chlorophenyl)-N-(propylsulfamoyl)pyrimidin-4-amine |
| CAS No. | 441798-36-3 |
The presence of bromine and chlorine atoms contributes to its high molecular polarity (), as calculated using fragment-based methods.
Spectroscopic Characterization
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NMR: -NMR spectra show distinct peaks for the propyl chain ( 0.9–1.6 ppm), ethoxy protons ( 3.7–4.3 ppm), and aromatic protons from pyrimidine ( 7.2–8.1 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at 544.7 (), consistent with the molecular formula .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step nucleophilic substitutions and coupling reactions:
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Pyrimidine Core Formation: Condensation of 4-chlorophenylacetonitrile with guanidine nitrate yields the 5-(4-chlorophenyl)pyrimidin-4-amine intermediate .
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Etherification: Reaction with 2-(5-bromo-2-pyrimidinyl)oxyethanol under Mitsunobu conditions introduces the ethoxy sidechain.
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Sulfamoylation: Treatment with propane-1-sulfonamide in the presence of completes the sulfamide functionality .
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine formation | , 120°C | 65 |
| Etherification | DIAD, , THF | 78 |
| Sulfamoylation | , DMF, 0°C → rt | 82 |
Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >95% purity, as verified by HPLC .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 4 µg/mL) and select Gram-negative strains (Escherichia coli: MIC = 16 µg/mL) . Its mechanism parallels classical sulfonamides, inhibiting dihydropteroate synthase (DHPS) through competitive displacement of p-aminobenzoic acid (PABA) .
Pharmacological Profiling
ADME Characteristics
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Absorption: Moderate oral bioavailability (F = 43%) due to high polar surface area (PSA = 145 Ų).
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Metabolism: Hepatic CYP3A4-mediated oxidation generates the primary metabolite, N-despropyl sulfamide, which retains 60% of parent compound activity .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| 6.2 h | |
| 1.8 L/kg | |
| Plasma protein binding | 89% |
Applications and Future Directions
Therapeutic Candidates
The compound serves as a key intermediate in Macitentan synthesis—a dual endothelin receptor antagonist for pulmonary arterial hypertension . Structural modifications (e.g., replacing bromine with trifluoromethyl groups) are under investigation to enhance blood-brain barrier penetration for CNS applications.
Environmental Considerations
Despite its utility, environmental persistence ( in soil = 48 days) necessitates development of biodegradable analogs. Photocatalytic degradation using TiO₂ nanoparticles achieves 92% breakdown within 6 hours, offering a remediation strategy .
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